

# FT836 for Solid Tumor Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

FT836 is a novel, third-generation, off-the-shelf chimeric antigen receptor (CAR) T-cell therapy derived from induced pluripotent stem cells (iPSCs) currently under investigation for the treatment of advanced solid tumors.[1] Developed by Fate Therapeutics, FT836 is engineered to overcome several key challenges that have limited the efficacy of cell-based immunotherapies in the solid tumor setting. This guide provides a comprehensive technical overview of FT836, including its mechanism of action, preclinical data, and representative experimental protocols to support further research and development in this area.

# Core Technology: Targeting the MICA/B Stress Ligands

FT836 targets the MHC class I-related chains A and B (MICA/B), stress-induced ligands that are upregulated on a wide variety of solid tumors and have limited expression on healthy tissues.[2] A common mechanism of tumor immune evasion is the proteolytic shedding of MICA/B from the cancer cell surface, which not only reduces the target for immune cells but the soluble MICA/B can also impair the function of natural killer (NK) cells and T cells.

FT836 is designed with a novel CAR that specifically targets the  $\alpha$ 3 domain of MICA/B. This unique targeting strategy is intended to prevent the shedding of MICA/B, thereby stabilizing its



expression on the tumor cell surface and creating a more durable target for the CAR T-cells.

# FT836 Engineering and the "Sword & Shield" Technology

To enhance its persistence and efficacy, FT836 is extensively engineered with several innovative features, including the proprietary "Sword & Shield" technology.[2] This multi-faceted approach is designed to allow FT836 to thrive in the hostile tumor microenvironment and to persist without the need for lymphodepleting chemotherapy.

Key Engineered Components of FT836:

- α3-MICA/B CAR: A novel chimeric antigen receptor that targets the membrane-proximal α3 domain of MICA and MICB to prevent their shedding and enhance tumor recognition.
- Allo-defense Receptor (ADR): A 4-1BB-based CAR that enables FT836 to recognize and eliminate alloreactive host immune cells, a key component of the "Sword" in the "Sword & Shield" technology.
- CD58 Knockout: Deletion of the CD58 gene in FT836 reduces its recognition and targeting by the host immune system, acting as the "Shield".
- TGFβ Signal Redirection Receptor: Converts the immunosuppressive cytokine TGFβ, often abundant in the tumor microenvironment, into a T-cell activating signal.
- High-Affinity, Non-Cleavable CD16a (hnCD16): Allows for antibody-dependent cellular cytotoxicity (ADCC) in combination with monoclonal antibodies, enabling the targeting of additional tumor antigens.
- CXCR2 Receptor: Enhances trafficking of the CAR T-cells to the tumor site.
- CD38 and TCRα Knockout: Reduces fratricide and prevents graft-versus-host disease, respectively.

## **Preclinical Data Summary**



Preclinical data presented at the 2024 Society for Immunotherapy of Cancer (SITC) annual meeting demonstrated that FT836 has potent and durable anti-tumor activity in vivo across a broad range of solid tumor models.[3] Furthermore, in vitro studies have shown that treatment of tumor cells with chemotherapy or radiation can increase MICA/B expression, leading to enhanced cytolytic activity of FT836.[3] The "Sword & Shield" technology has been shown in preclinical models to promote the functional persistence of FT836 even in the presence of alloreactive T cells, supporting its potential for use without conditioning chemotherapy.[2]

## **Quantitative Data**

Disclaimer: Specific quantitative preclinical data for FT836 has not been made publicly available by Fate Therapeutics. The following tables are provided as templates for researchers and include representative data from published studies on similar CAR T-cell therapies targeting solid tumors to illustrate the types of endpoints and expected outcomes.

Table 1: In Vitro Cytotoxicity of FT836 Against MICA/B-Expressing Tumor Cells

| Target Cell Line | Tumor Type           | Effector:Target<br>Ratio | % Specific Lysis<br>(Mean ± SD) |
|------------------|----------------------|--------------------------|---------------------------------|
| A549             | Lung Carcinoma       | 1:1                      | Data not available              |
| 5:1              | Data not available   |                          |                                 |
| 10:1             | Data not available   |                          |                                 |
| PANC-1           | Pancreatic Carcinoma | 1:1                      | Data not available              |
| 5:1              | Data not available   |                          |                                 |
| 10:1             | Data not available   |                          |                                 |
| SK-OV-3          | Ovarian Cancer       | 1:1                      | Data not available              |
| 5:1              | Data not available   |                          |                                 |
| 10:1             | Data not available   | -                        |                                 |

Table 2: In Vivo Efficacy of FT836 in Solid Tumor Xenograft Models



| Tumor Model              | Treatment<br>Group | Dose                  | Tumor Growth<br>Inhibition (%) | Survival<br>Benefit (days) |
|--------------------------|--------------------|-----------------------|--------------------------------|----------------------------|
| A549 Lung<br>Cancer      | Vehicle Control    | -                     | 0                              | -                          |
| FT836                    | Dose 1             | Data not<br>available | Data not<br>available          |                            |
| FT836                    | Dose 2             | Data not<br>available | Data not<br>available          |                            |
| PANC-1 Pancreatic Cancer | Vehicle Control    | -                     | 0                              | -                          |
| FT836                    | Dose 1             | Data not<br>available | Data not<br>available          |                            |
| FT836                    | Dose 2             | Data not<br>available | Data not<br>available          |                            |

Table 3: Cytokine Release Profile of FT836 Upon Co-culture with Tumor Cells

| Cytokine | FT836 Alone<br>(pg/mL) | FT836 + A549 Cells<br>(pg/mL) | FT836 + PANC-1<br>Cells (pg/mL) |
|----------|------------------------|-------------------------------|---------------------------------|
| IFN-γ    | <10                    | Data not available            | Data not available              |
| TNF-α    | <5                     | Data not available            | Data not available              |
| IL-2     | <5                     | Data not available            | Data not available              |
| IL-6     | <10                    | Data not available            | Data not available              |
| IL-10    | <5                     | Data not available            | Data not available              |

# **Experimental Protocols**

The following are representative protocols for key experiments used to characterize CAR T-cell therapies like FT836.



### In Vitro Cytotoxicity Assay (Real-Time Cell Analysis)

- Cell Culture: Culture MICA/B-positive target tumor cell lines (e.g., A549, PANC-1) and a MICA/B-negative control cell line to 80-90% confluency.
- Plate Seeding: Seed 1 x 104 target cells per well in a 96-well electronic microplate (E-plate) and monitor cell adherence and proliferation using a real-time cell analyzer (RTCA).
- Effector Cell Preparation: Thaw and culture FT836 CAR T-cells and control T-cells (untransduced or mock-transduced).
- Co-culture: Once target cells reach the log growth phase, add effector cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
- Data Acquisition: Monitor the impedance-based cell index signal continuously for 72-96 hours. The cell index reflects the number of adherent target cells.
- Data Analysis: Normalize the cell index values at the time of effector cell addition. Calculate
  the percentage of specific lysis based on the reduction in the cell index in the presence of
  effector cells compared to target cells alone.

## In Vivo Xenograft Tumor Model

- Animal Model: Use immunodeficient mice (e.g., NSG mice).
- Tumor Implantation: Subcutaneously implant 1-5 x 106 MICA/B-positive tumor cells (e.g., A549) into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days.
- Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., vehicle control, FT836 low dose, FT836 high dose). Administer FT836 intravenously.
- Efficacy Assessment: Continue to monitor tumor volume and body weight. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.



 Immunohistochemistry: At the end of the study, tumors can be harvested for immunohistochemical analysis to assess T-cell infiltration and marker expression.

# Cytokine Release Assay (Multiplex Bead Array)

- Co-culture Setup: Co-culture 1 x 105 FT836 cells with 1 x 105 target tumor cells in a 96-well plate for 24-48 hours. Include wells with FT836 cells alone and target cells alone as controls.
- Supernatant Collection: After the incubation period, centrifuge the plates and collect the supernatants.
- Multiplex Bead Assay: Use a commercially available multiplex bead-based immunoassay kit (e.g., Luminex) to quantify the concentration of multiple cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6, IL-10) in the supernatants according to the manufacturer's instructions.
- Data Acquisition: Acquire the samples on a compatible flow cytometer.
- Data Analysis: Use the analysis software to calculate the concentration of each cytokine based on the standard curve.

#### **Visualizations**





Click to download full resolution via product page

Caption: FT836 signaling upon MICA/B engagement.





Click to download full resolution via product page

Caption: "Sword & Shield" mechanism of FT836.



Click to download full resolution via product page

Caption: Representative experimental workflow for FT836 evaluation.

### **Clinical Development**

FT836 is currently being evaluated in a Phase 1, open-label, multi-center clinical trial for the treatment of advanced solid tumors (NCT07216105). The study is designed to assess the safety, tolerability, and preliminary anti-tumor activity of FT836 as a monotherapy and in combination with other anti-cancer agents.

### Conclusion



FT836 represents a significant advancement in the field of off-the-shelf CAR T-cell therapy for solid tumors. Its novel targeting of the  $\alpha 3$  domain of MICA/B, combined with a sophisticated suite of engineered enhancements, including the "Sword & Shield" technology, holds the promise of overcoming key hurdles in the treatment of these challenging malignancies. The preclinical data are encouraging, and the ongoing clinical trial will be critical in determining the ultimate therapeutic potential of this innovative approach. The information and representative protocols provided in this guide are intended to support the broader research community in the evaluation and development of next-generation cell-based immunotherapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. fatetherapeutics.com [fatetherapeutics.com]
- 2. FT836 for Advanced Solid Tumors · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. In vitro assays to evaluate CAR-T cell cytotoxicity PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [FT836 for Solid Tumor Research: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611022#ft836-for-solid-tumor-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com